molecular formula C15H15FN4O2S B3005415 N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 899734-45-3

N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No.: B3005415
CAS No.: 899734-45-3
M. Wt: 334.37
InChI Key: PWDXPKLDGBHZHM-UHFFFAOYSA-N
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Description

N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a synthetic organic compound designed for research applications, particularly in the field of oncology and kinase inhibition. Its structure incorporates a 2,3-dihydroimidazo[2,1-b]thiazole scaffold, a heterocyclic motif present in compounds studied for their cytotoxic activity against human cancer cell lines . The molecule is further functionalized with an oxalamide linker and a 4-fluorophenyl group, structural features common in the design of potent and selective kinase inhibitors, as seen in developed therapeutic agents . The presence of the oxalamide group is of significant interest, as this moiety is often utilized in medicinal chemistry to engage targets through hydrogen bonding, potentially leading to high selectivity. Researchers can leverage this compound as a key intermediate or a starting point for the synthesis of novel molecules aimed at investigating new biological pathways. It is also valuable as an analytical standard for assay development and screening. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c16-10-1-3-11(4-2-10)18-14(22)13(21)17-6-5-12-9-20-7-8-23-15(20)19-12/h1-4,9H,5-8H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDXPKLDGBHZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the imidazo[2,1-b]thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield . These methods are designed to be scalable and efficient, allowing for the large-scale production of the compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide exhibit a range of biological activities. Key findings include:

  • Anticancer Properties :
    • The compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. Similar compounds have shown effectiveness against various cancer types, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Activity :
    • Derivatives of imidazo[2,1-b]thiazole have demonstrated significant antibacterial and antifungal activities. The presence of the oxalamide functional group may enhance these effects by facilitating interactions with biological targets .
  • Mechanism of Action :
    • The exact molecular targets remain to be fully elucidated; however, compounds with similar structures have been shown to affect pathways involved in cell growth and survival .

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

  • Reagents Used :
    • 2-Aminothiazoles
    • α-Halocarbonyl compounds
    • Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride)
  • Synthetic Route :
    • The synthesis can be optimized using continuous flow reactors to improve yield and reaction efficiency .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of similar compounds demonstrated that modifications to the imidazo[2,1-b]thiazole structure significantly influenced cytotoxicity against breast cancer cell lines. The introduction of the fluorophenyl group was found to enhance the compound's ability to induce apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazo[2,1-b]thiazole derivatives revealed that compounds with oxalamide functionalities exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells . It may also interfere with bacterial cell wall synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide, highlighting variations in substituents and molecular properties:

Compound Name Substituent (N2 Position) Thiazolo-triazole Core Substituent Molecular Weight Key Structural Features
This compound (Target) 4-Fluorophenyl None (Dihydroimidazothiazole) 414.4 (calc.) Fluorine enhances electronegativity; bicyclic core improves metabolic stability
N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide 2,3-Dimethylphenyl 4-Chlorophenyl 453.9 Chlorine increases lipophilicity; methyl groups add steric bulk
N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide 3,4-Dimethoxyphenyl 4-Chlorophenyl 485.9 Methoxy groups improve solubility; chlorine maintains hydrophobic interactions
N1-(4-Ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 4-Ethylphenyl p-Tolyl (4-methylphenyl) 433.5 Ethyl and methyl groups enhance lipophilicity and membrane permeability

Key Findings:

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound likely improves binding affinity compared to non-halogenated analogs, as seen in 5-HT7 ligands where fluorine substitution increased receptor affinity (Ki = 8–18 nM) .

Core Modifications :

  • Replacement of the dihydroimidazothiazole core with thiazolo-triazole (e.g., ) introduces additional nitrogen atoms, which may alter hydrogen-bonding capacity and metabolic pathways.

Physicochemical Properties :

  • Methoxy groups (e.g., ) improve solubility via polar interactions, whereas methyl/ethyl groups (e.g., ) prioritize lipophilicity for membrane penetration.
  • The target compound’s dihydroimidazothiazole core may confer greater stability compared to triazole derivatives, as saturated rings resist oxidative metabolism .

Toxicity Considerations :

  • Fluorinated and chlorinated analogs generally exhibit moderate cytotoxicity at high concentrations (>50 µM), as observed in hepatotoxicity studies .

Biological Activity

N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a compound of significant interest due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a unique combination of an imidazo[2,1-b]thiazole moiety and a fluorophenyl group, which contribute to its biological activity. The molecular formula is C15H15FN4O2SC_{15}H_{15}FN_{4}O_{2}S, with a molecular weight of approximately 334.37 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazo-Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the 4-fluorophenyl group is accomplished via nucleophilic substitution.
  • Oxalamide Formation : The final step involves coupling reactions to form the oxalamide linkage.

These synthetic routes often utilize solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled conditions to optimize yield and purity .

Anticancer Properties

Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The mechanism typically involves targeting specific proteins involved in cell cycle regulation and apoptosis pathways.

Case Study:
A study demonstrated that similar compounds led to a reduction in tumor growth in xenograft models by inducing caspase-dependent apoptosis . This suggests that this compound could exhibit similar efficacy.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Compounds with imidazo[2,1-b]thiazole moieties have been linked to antibacterial and antifungal activities . The unique structure may enhance interactions with microbial enzymes or receptors.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Binding : It could interact with receptors that mediate cell signaling pathways related to proliferation and apoptosis.

Comparative Analysis

Compound Biological Activity Mechanism Reference
This compoundAnticancer, AntimicrobialEnzyme inhibition, receptor binding
Similar Imidazo[2,1-b]thiazole DerivativesAnticancerInduction of apoptosis
Other OxalamidesVariesVaries

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide?

The synthesis typically involves multi-step reactions, including cyclization of thiazole intermediates and oxalamide coupling. For example, analogous compounds are synthesized via condensation of hydrazide derivatives with activated carbonyl groups under reflux conditions using coupling agents like EDCI or DCC. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products such as dimerization .

Q. How is the structural identity of this compound confirmed in academic research?

A combination of spectroscopic and crystallographic techniques is used:

  • X-ray crystallography (e.g., SHELX software for refinement ) provides unambiguous confirmation of molecular geometry, as demonstrated in structurally related imidazo-thiazole derivatives .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions, with the 4-fluorophenyl group showing characteristic splitting patterns.
  • High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Challenges include solubility issues (due to the hydrophobic fluorophenyl group) and byproduct formation during coupling steps. Solutions:

  • Gradient column chromatography with polar/non-polar solvent mixtures (e.g., hexane/ethyl acetate).
  • Recrystallization using DMF/water or methanol/dichloromethane systems to improve yield and purity .

Advanced Questions

Q. How can computational chemistry enhance the design of experiments (DOE) for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and reaction pathways, reducing trial-and-error. For example, ICReDD’s workflow combines reaction path searches and information science to optimize conditions (e.g., catalyst selection, solvent effects) . Statistical DOE (e.g., factorial design) identifies critical variables (e.g., temperature, stoichiometry) to maximize yield while minimizing resource use .

Q. What strategies resolve contradictions in reported biological activity data (e.g., acetylcholinesterase inhibition)?

Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). Methodological solutions include:

  • Standardized protocols (e.g., Ellman’s method with controls for non-specific binding).
  • Meta-analysis of dose-response curves across studies to assess outliers .
  • Molecular dynamics simulations to validate target interactions and explain potency differences due to conformational flexibility .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform structure-activity relationship (SAR) studies?

High-resolution crystal structures reveal critical intermolecular interactions (e.g., hydrogen bonding with the oxalamide moiety, hydrophobic packing of the fluorophenyl group). These insights guide SAR by identifying substituents that enhance binding affinity or selectivity. For example, modifying the dihydroimidazothiazole ring’s electronic properties could modulate π-π stacking with aromatic residues in enzyme active sites .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • HPLC-MS/MS monitors degradation products in simulated biological matrices (e.g., PBS buffer at pH 7.4).
  • Accelerated stability studies (40°C/75% RH) assess shelf-life, with kinetic modeling (Arrhenius equation) predicting long-term stability .
  • Cyclic voltammetry evaluates redox stability, particularly for thiazole-containing compounds prone to oxidation .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis Optimization

VariableOptimal RangeImpact on YieldReference
SolventDMF or THFMaximizes solubility of intermediates
Temperature60–80°CReduces dimerization
Coupling AgentEDCI/HOBt85–90% yield

Table 2: Common Analytical Techniques for Structural Validation

TechniqueCritical ParametersApplication Example
X-ray CrystallographySHELXL refinement, R-factor < 0.05Confirms dihydroimidazothiazole ring geometry
¹⁹F NMRδ -115 to -120 ppmVerifies fluorophenyl substitution

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